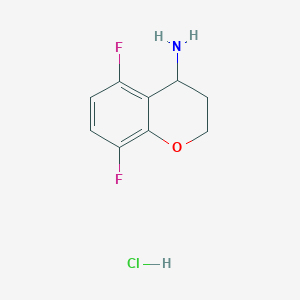
1-ベンジル-5-エトキシ-3H-インドール-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-ethoxyindolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The indolin-2-one scaffold is a significant structure in many bioactive molecules, making it a valuable target for synthetic and medicinal chemists.
科学的研究の応用
1-Benzyl-5-ethoxyindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholine esterase (AChE) inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives, in general, interact with their targets to induce various biological effects . More research is needed to elucidate the exact interaction of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and various types of disorders in the human body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethoxyindolin-2-one typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core.
Alkylation: The indole core is then alkylated with benzyl bromide to introduce the benzyl group at the nitrogen atom.
Industrial Production Methods: Industrial production of 1-Benzyl-5-ethoxyindolin-2-one may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Benzyl-5-ethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydroindolin-2-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroindolin-2-ones .
類似化合物との比較
1-Benzyl-3-ethoxyindolin-2-one: Similar structure but with the ethoxy group at the 3-position.
1-Benzyl-5-methoxyindolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group at the 5-position.
Uniqueness: 1-Benzyl-5-ethoxyindolin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the ethoxy group at the 5-position may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .
特性
IUPAC Name |
1-benzyl-5-ethoxy-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-15-8-9-16-14(10-15)11-17(19)18(16)12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBDFKXPPTLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B2465335.png)
![3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2465336.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide](/img/structure/B2465340.png)
![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)
![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2465347.png)




